
2,6-二氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯胺
描述
“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the CAS Number: 1003298-87-0. It has a molecular weight of 288.97 and its IUPAC name is 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
Molecular Structure Analysis
The molecular formula of this compound is C12H15BCl2O3 . It contains a boron atom connected to an oxygen atom and two methyl groups, forming a dioxaborolane ring. This ring is attached to a phenol group, which is further substituted with two chlorine atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is stored under an inert atmosphere . The predicted boiling point is 542.8±50.0 °C and the predicted density is 1.25±0.1 g/cm3 .科学研究应用
合成与结构表征
Wu 等人(2021 年)的一项研究重点关注包括 2,6-二氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯胺衍生物在内的化合物的合成和结构表征。他们的结构特征通过光谱(FT-IR、1H NMR、13C NMR、MS)和 X 射线衍射阐明,并得到 DFT 计算的支持。这项研究有助于了解此类化合物的分子构型和电子性质,有助于开发具有特定光学和电子功能的先进材料 庆梅吴、余梅陈、董梅陈、志旭周,(2021)。
先进材料应用
在另一项研究中,Beaupré 等人(2006 年)报道了在新型电致变色聚合物的开发中使用相关化合物。这些聚合物通过 Suzuki−Miyaura 交叉偶联反应合成,展示了该化合物在促进制造用于电致变色电池的材料中的作用。此类应用展示了这些化合物在制造具有可调光学性质的智能窗户和显示器方面的潜力 S. Beaupré, A. Dumas, M. Leclerc, (2006)。
光物理性质和电致发光
Vezzu 等人(2010 年)探索了源自苯胺化合物的铂配合物的な光物理和电致发光性质。这些配合物表现出高发光性,并因其在有机发光二极管(OLED)应用中的潜力而受到研究。该研究突出了此类化合物在开发用于节能照明和显示器的材料中的重要性 Dileep A. K. Vezzu, J. Deaton, James S. Jones, L. Bartolotti, Caleb F. Harris, A. Marchetti, M. Kondakova, R. Pike, Shouquan Huo, (2010)。
化学传感和检测
Fu 等人(2016 年)开发了一种新颖的方法来检测过氧化氢蒸气,这是一种在安全和环境监测中引起关注的化合物。通过合成 2,6-二氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯胺的衍生物,他们创建了灵敏的荧光探针,能够快速检测低浓度的过氧化氢蒸气。这项研究为开发用于爆炸物和环境污染物的高灵敏度检测器开辟了新途径 闫艳傅、俊君姚、W. 徐、田池范、子诺焦、庆国何、D. 朱、H. 曹、建工程,(2016)。
作用机制
Mode of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical pathways, including signal transduction, enzyme catalysis, and cell adhesion . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body, and they can be metabolized through several pathways, including oxidation and conjugation . These properties could impact the compound’s bioavailability and therapeutic efficacy.
Action Environment
The action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be influenced by various environmental factors . For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . These factors could in turn influence the compound’s efficacy and potential side effects.
安全和危害
属性
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJITHMIVSKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
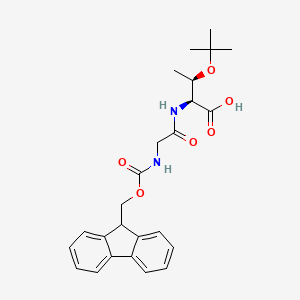
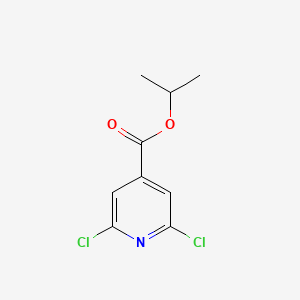
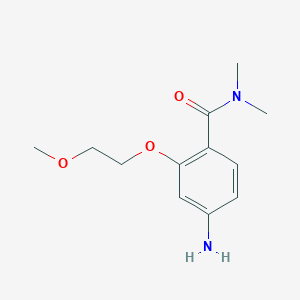
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)
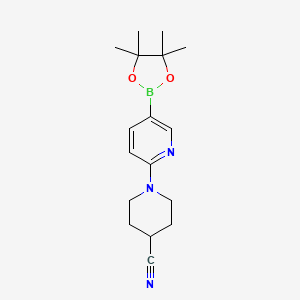
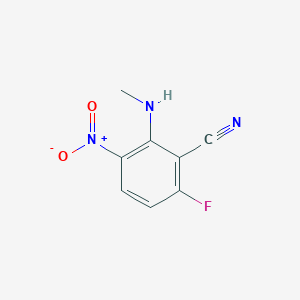
![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)

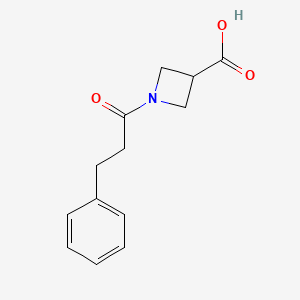
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

